(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride, has been reported . The molecular formula is C8H9Cl2F3N2 and the molecular weight is 261.0716696 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride has a molecular weight of 261.0716696 .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
- DNA Binding and Nuclease Activity : Copper(II) complexes of ligands related to (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been synthesized and shown to bind strongly to DNA, causing minor structural changes and demonstrating DNA cleavage activities. These complexes also exhibit low toxicity towards different cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Antitumor Activity of Related Compounds : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound have been synthesized and studied for their antitumor activity. One compound in particular showed promising potency against a panel of cancer cell lines (Maftei et al., 2016).
Catalysis and Polymerization
- Catalysis in Transfer Hydrogenation of Ketones : Chiral (pyridyl)imine Fe(II) complexes, closely related to this compound, have been synthesized and shown to be effective catalysts in the asymmetric transfer hydrogenation of ketones, albeit with low enantioselectivity (Kumah et al., 2020).
Drug Intermediate Synthesis
- Key Intermediate in Drug Synthesis : Efficient synthesis methods have been developed for (R)-1-(naphthalen-1-yl)ethanamine hydrochloride, a closely related compound, which serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug for treating secondary hyperparathyroidism (Mathad et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Properties : Cadmium(II) Schiff base complexes, involving ligands related to this compound, have demonstrated properties of corrosion inhibition on mild steel, suggesting their potential application in materials engineering (Das et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRQAYJADKYOZ-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-68-5 | |
Record name | 2-Pyridinemethanamine, α-methyl-5-(trifluoromethyl)-, hydrochloride (1:2), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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